N-Methyl-L-phenylalanine tert-butyl ester

Übersicht

Beschreibung

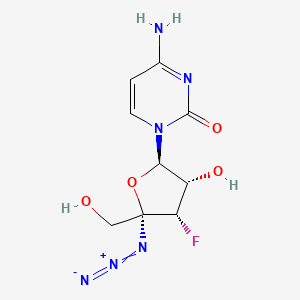

“N-Methyl-L-phenylalanine tert-butyl ester” is a chemical compound with the CAS Number: 114525-94-9 . It has a molecular weight of 235.33 and its IUPAC name is tert-butyl methyl-L-phenylalaninate . The compound is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of “N-Methyl-L-phenylalanine tert-butyl ester” can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The linear formula of “N-Methyl-L-phenylalanine tert-butyl ester” is C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 .Physical And Chemical Properties Analysis

“N-Methyl-L-phenylalanine tert-butyl ester” is soluble in methanol . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen

Stereocontrolled Synthesis

N-Methyl-L-phenylalanine tert-butyl ester is used in the stereocontrolled synthesis of β-hydroxy-α-amino acids. The process involves side-chain bromination followed by treatment with silver nitrate, resulting in enantiospecific and diastereoselective β-hydroxy-α-amino acids. The diastereoselectivity of this synthesis is influenced by the carboxyl protecting group, with tert-butyl esters showing greater stereoselectivity due to steric effects (Easton, 1994).

Synthesis of Isotopomers

The compound plays a role in the synthesis of isotopomers, such as N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester and its isotopomers. These are used for expanding the utility of the nitrile symmetric stretch vibration of modified amino acids as a vibrational reporter of local environments. The choice of cyanation solvent in this process significantly impacts the level of isotopic enrichment (Bazewicz et al., 2011).

Synthesis of Peptide Bioconjugates

N-Methyl-L-phenylalanine tert-butyl ester is involved in the synthesis of peptide bioconjugates, such as ferrocenyl triazole amino acid and peptide derivatives. These compounds are characterized by spectroscopic and electrochemical studies, and are used for studying solution structures and electrochemical properties (Köster et al., 2008).

Application in Organometallic Chemistry

The compound is utilized in organometallic chemistry, specifically in the direct synthesis of Fmoc-protected amino acids using organozinc chemistry. This application is relevant for the synthesis of polymethoxylated phenylalanines and 4-oxoamino acids, which are suitable for use in automated solid-phase peptide synthesis (Deboves et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKARLOPBFXQHH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B3214419.png)

![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)

![2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214431.png)

![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)

![3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214448.png)

![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)

![[1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B3214482.png)

![Ethyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B3214483.png)